Conessine hydrobromide

概要

説明

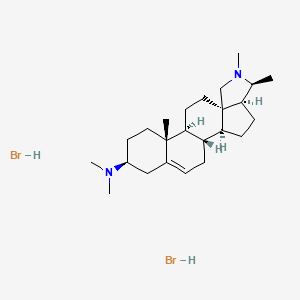

コネシン臭化水素酸塩: は、ホラレナ・アンチジセンテリカ木の樹皮と種子から得られるステロイドアルカロイドです。 ヒスタミンH3受容体の強力なアンタゴニストとして知られています .

準備方法

合成経路と反応条件: コネシン臭化水素酸塩は、ホラレナ・アンチジセンテリカの木の樹皮と種子からコネシンを抽出することで合成できます。 抽出プロセスには、メタノールなどの有機溶媒を使用し、続いてカラムクロマトグラフィーと薄層クロマトグラフィーを用いて精製します .

工業生産方法: コネシン臭化水素酸塩の工業生産には、植物源からの大規模抽出と、臭化水素酸塩を生成するための化学修飾が含まれます。 このプロセスには、コネシンを臭化水素酸塩に変換するために臭化水素酸を使用することが含まれます .

化学反応の分析

反応の種類: コネシン臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: コネシンは酸化されてさまざまな誘導体を生成することができます。

還元: 還元反応は、コネシンに存在する官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: コネシンの酸化誘導体。

還元: 官能基が修飾されたコネシンの還元型。

置換: コネシンのハロゲン化誘導体.

科学研究への応用

コネシン臭化水素酸塩は、以下を含む幅広い科学研究の用途があります。

科学的研究の応用

Pharmacological Properties

1.1 Antimicrobial Activity

Conessine hydrobromide exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound acts by inhibiting the efflux pump systems in bacteria, which enhances the efficacy of conventional antibiotics . In vitro studies have shown that conessine can significantly reduce bacterial growth, making it a potential candidate for developing new antimicrobial therapies .

1.2 Anti-Diarrheal Effects

Traditionally, conessine is used in Indian medicine to treat diarrhea and dysentery. Research has confirmed its anti-diarrheal effects through mechanisms such as inhibition of intestinal motility and secretion . Experimental models demonstrated that conessine significantly reduced the frequency of diarrhea in animal subjects, suggesting its potential for managing gastrointestinal disorders.

1.3 Central Nervous System Activity

This compound is recognized for its ability to penetrate the central nervous system effectively. It acts as a potent antagonist of histamine H3 receptors, which are involved in regulating neurotransmitter release . This property indicates potential applications in treating neurological conditions such as anxiety and depression. Studies have shown that conessine can modulate neurotransmitter levels, providing a foundation for further exploration into its CNS effects .

Clinical Applications

3.1 Treatment of Malaria

This compound has been investigated for its antimalarial properties. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, with IC₅₀ values indicating significant potency . Animal studies have corroborated these findings, showing reduced parasitemia in infected mice treated with conessine.

3.2 Anti-Inflammatory Effects

Research suggests that conessine possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in this area.

Safety and Toxicity

While this compound shows promising therapeutic effects, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical use .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial activity of conessine | Efficacy against bacteria | Significant inhibition of bacterial growth observed |

| Conessine as an anti-diarrheal agent | Traditional use validation | Reduction in diarrhea frequency in animal models |

| CNS activity of conessine | Neurotransmitter modulation | Increased levels of norepinephrine and dopamine noted |

作用機序

コネシン臭化水素酸塩は、ヒスタミンH3受容体の強力なアンタゴニストとして作用します。これらの受容体に結合することにより、ヒスタミンの作用を阻害し、脳内におけるアセチルコリンやヒスタミンなどの神経伝達物質のレベルを上昇させます。 このメカニズムは、その認知機能向上効果と抗菌効果の原因となっています .

類似化合物との比較

類似化合物:

イソコネシン: コネシンと同様の薬理学的特性を持つ異性体ですが、分子安定性は異なります.

ノルコネシン: 別の誘導体で、独自の生物学的活性を持っています.

ユニークさ: コネシン臭化水素酸塩は、ヒスタミンH3受容体に対する高い親和性と血脳関門を通過する能力によりユニークで、神経科学研究や治療用途にとって貴重な化合物です .

生物活性

Conessine hydrobromide, a plant steroid alkaloid derived from the bark of Holarrhena pubescens, exhibits a range of biological activities that have garnered significant research interest. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and clinical implications.

- Molecular Formula : C24H42Br2N2

- Molecular Weight : 518.412 g/mol

- Stereochemistry : Contains 8 defined stereocenters.

- Charge : Neutral

Pharmacological Properties

This compound acts primarily as a potent antagonist of histamine H3 receptors, with notable affinity for both rat and human receptors (pKi values of 7.61 and 8.27 respectively) . It also demonstrates high selectivity against other histamine receptors (H1, H2, H4) and significant penetration into the central nervous system (CNS), achieving high brain concentrations due to its lipophilicity .

Table 1: Primary Targets and Potency

| Target ID | Pharmacology | Condition | Potency (pKi/IC50) |

|---|---|---|---|

| CHEMBL264 | H3 Receptor | CNS Disorders | 8.27 |

| CHEMBL1867 | Adrenergic | Unknown | 6.18 |

| CHEMBL364 | Other | Unknown | 1.04 µM |

| CHEMBL220 | Other | Unknown | 21.0 µM |

Biological Activities

Research has demonstrated multiple biological activities of this compound:

- Antimalarial Activity : In vivo studies indicated that conessine significantly reduced parasitemia in Plasmodium berghei-infected mice, with an inhibition rate of approximately 88.95% at a dosage of 10 mg/kg .

- Antibacterial and Antifungal Properties : Conessine has shown effectiveness against various bacterial strains and fungi, contributing to its use in traditional medicine for treating infections .

- CNS Activity : The compound exhibits sedative and CNS depressant effects, which may be beneficial in treating anxiety disorders .

- Antidiabetic Effects : Preliminary studies suggest potential antidiabetic properties, warranting further investigation into its mechanism of action .

- Toxicity and Safety : While conessine shows promise in various therapeutic applications, studies on its toxicity have indicated a need for careful evaluation before clinical use .

Structure-Activity Relationship (SAR)

The biological activity of conessine is influenced by its molecular structure. Modifications at specific positions on the steroid backbone can enhance or diminish its pharmacological effects:

- The presence of methyl groups at positions C-10 and C-19 has been linked to increased activity against acetylcholinesterase (AChE) with varying IC50 values .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | AChE Inhibition IC50 |

|---|---|---|

| Conessine | -CH3 at C-10 & C-19 | 21 μM |

| Conessimine | Double -CH3 at C-10 | 4 μM |

| Isoconessimine | Single -CH3 at C-10 | >300 μM |

Case Studies

A notable study highlighted the anti-plasmodial activity of conessine with an IC50 value of 1.9 μg/mL using both schizont maturation and pLDH assays . This significant potency underscores the potential for developing conessine derivatives as antimalarial agents.

特性

CAS番号 |

5913-82-6 |

|---|---|

分子式 |

C24H42Br2N2 |

分子量 |

518.4 g/mol |

IUPAC名 |

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide |

InChI |

InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1 |

InChIキー |

YYTFAPMEQOGSRL-VEOCRSHVSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

異性体SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br |

正規SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Conessine hydrobromide; Conessine HCl; Konessin dihydrobromide; Neriine dihydrobromide; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。